(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide
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Overview
Description
(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide is a chemical compound with the molecular formula C22H19BrN2OS and a molecular weight of 439.37 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide typically involves the reaction of 4-methoxyaniline with 4-bromobenzophenone in the presence of a base to form the intermediate (4-methoxyphenyl)(4-phenylphenyl)amine. This intermediate is then reacted with 2,5-dibromothiazole under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(4-phenylphenyl)amine
- (4-Methoxyphenyl)(2,5-thiazolyl)amine
- (4-Phenylphenyl)(2,5-thiazolyl)amine
Uniqueness
(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS.BrH/c1-25-20-13-11-19(12-14-20)23-22-24-21(15-26-22)18-9-7-17(8-10-18)16-5-3-2-4-6-16;/h2-15H,1H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLCNLGKDBOYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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